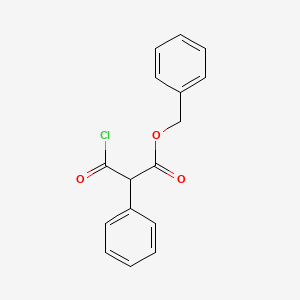

Benzyl (chlorocarbonyl)phenylacetate

説明

Benzyl (chlorocarbonyl)phenylacetate is an ester derivative of phenylacetic acid, featuring a benzyl ester group and a reactive chlorocarbonyl (Cl–CO–O–) substituent. While direct references to this compound are absent in the provided evidence, its structure and properties can be inferred from analogous compounds. Such derivatives are typically synthesized via esterification reactions, as seen in , where benzyl bromoacetate reacts with sodium phenylacetate derivatives under controlled conditions .

特性

CAS番号 |

35353-13-0 |

|---|---|

分子式 |

C16H13ClO3 |

分子量 |

288.72 g/mol |

IUPAC名 |

benzyl 3-chloro-3-oxo-2-phenylpropanoate |

InChI |

InChI=1S/C16H13ClO3/c17-15(18)14(13-9-5-2-6-10-13)16(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2 |

InChIキー |

VWOHADKFMSXEIE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)C(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

Benzyl Phenylacetate

- Structure : Benzyl ester of phenylacetic acid (lacks chlorocarbonyl group).

- Applications : Approved as a flavoring agent (EU Register of Feed Additives) .

Sodium Phenylacetate

- Structure : Sodium salt of phenylacetic acid.

- Biological Activity : Induces tumor cell differentiation via PPARγ activation, with minimal cytotoxicity .

- Mechanism : Downregulates myc oncogene expression and upregulates p21waf1, leading to cell cycle arrest .

p-Chloro-Phenylacetate

- Structure : Chlorinated phenylacetic acid derivative.

- Biological Activity : Superior antitumor potency compared to phenylacetate (phenylacetate < phenylbutyrate < p-chloro-phenylacetate < p-iodo-phenylbutyrate) .

- Mechanism : Enhanced PPARγ binding affinity due to electron-withdrawing chlorine substituent .

Benzyl Acetate

- Structure : Benzyl ester of acetic acid.

- Applications : Fragrance component in cosmetics; major constituent in Narcissus abs. .

- Safety : Classified as a "top 100" fragrance allergen but shows low sensitization rates (0.16% reactivity in clinical studies) .

Comparative Data Table

Mechanistic and Efficacy Insights

- PPARγ Activation: Chlorinated derivatives (e.g., p-chloro-phenylacetate) exhibit stronger PPARγ binding and antitumor activity than non-halogenated counterparts . The chlorocarbonyl group in the target compound may further enhance ligand-receptor interactions, though this requires empirical validation.

- Bioavailability : Esterification with benzyl (vs. sodium salts) could enhance lipid solubility, improving tissue penetration but altering pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。